1-acetyl-4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}piperazine
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Description
- 1-Acetyl-4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}piperazine is a compound synthesized in various studies, mainly for its potential biological activities. It is part of a class of chemicals that include piperazine derivatives known for their diverse pharmacological properties.
Synthesis Analysis
- A synthesis process for similar piperazine derivatives involves a cyclo condensation method using catalysts like SO4^2-/Y2O3 in ethanol. This method was employed in synthesizing 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which are structurally related to the target compound (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
- Structural analyses of similar piperazine compounds were conducted using techniques like X-ray crystallography and NMR spectroscopy. For example, 1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine was characterized, revealing intra- and intermolecular hydrogen bonds in its crystal structure (Wang, Liu, & Yan, 2006).
Chemical Reactions and Properties
- Piperazine derivatives often engage in reactions like cycloadditions and condensations. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent antibacterial and biofilm inhibition activities (Mekky & Sanad, 2020).
Physical Properties Analysis
- The physical properties of such compounds, including solubility, melting point, and stability, can be inferred from similar piperazine-based derivatives. These properties are crucial in determining the compound's suitability for various applications.
Chemical Properties Analysis
- The chemical behavior, such as reactivity with other compounds, stability under different conditions, and functional group interactions, can be understood by studying related piperazine compounds. For example, the synthesis and biological activity of novel dimethylpyrazole and piperazine-containing derivatives provide insights into the chemical properties of such compounds (Wang et al., 2017).
Mechanism of Action
properties
IUPAC Name |
1-[4-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-13-4-5-16(10-14(13)2)18-17(11-19-20-18)12-21-6-8-22(9-7-21)15(3)23/h4-5,10-11H,6-9,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQBSTSKNOEJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CN3CCN(CC3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]ethanone |
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